3-(4-Methylphenyl)pent-2-enoicacid
Description
Significance of α,β-Unsaturated Carboxylic Acids as Building Blocks in Organic Synthesis
α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond between the α and β positions relative to the carboxylic acid group. wikipedia.org This structural arrangement results in conjugated unsaturation, which imparts unique reactivity and makes these compounds highly valuable as versatile building blocks in organic synthesis. wikipedia.orgchemistryviews.org Their utility spans a wide range of applications, from the synthesis of polymers to the creation of complex, biologically active molecules. wikipedia.orgchemistryviews.org
These compounds are fundamental starting materials for a variety of chemical transformations. The conjugated system allows for nucleophilic attack at the β-carbon in what is known as a conjugate or Michael addition, a powerful method for carbon-carbon bond formation. wikipedia.orglibretexts.org Furthermore, the double bond and the carboxylic acid functional group can undergo a plethora of reactions independently or in concert. For instance, the double bond can be subjected to hydrogenation, halogenation, and epoxidation, while the carboxylic acid moiety can be converted into esters, amides, acid halides, and other derivatives. molport.com
Many α,β-unsaturated carboxylic acids are themselves found in nature or are precursors to natural products and pharmaceuticals. chemistryviews.orgnih.gov Cinnamic acid and its derivatives, for example, are widely distributed in the plant kingdom and exhibit a range of biological activities. nih.govacs.org The inherent reactivity and structural diversity of α,β-unsaturated carboxylic acids make them indispensable tools for chemists in the construction of complex molecular architectures. chemistryviews.org Traditional methods for their synthesis include the Perkin reaction, aldol (B89426) condensation, and the Knoevenagel condensation. wikipedia.orgacs.orgbyjus.com More contemporary and efficient methods, such as copper-catalyzed carboxylation of alkynes using carbon dioxide, have also been developed to minimize byproducts and improve yields. chemistryviews.org
Structural Motif of the 3-(4-Methylphenyl)pent-2-enoic Acid System
The compound 3-(4-Methylphenyl)pent-2-enoic acid belongs to the family of α,β-unsaturated carboxylic acids. Its specific structure contains several key features that dictate its chemical properties. The backbone is a pent-2-enoic acid, which signifies a five-carbon chain with a carboxylic acid at the C1 position and a carbon-carbon double bond originating at the C2 position.
The defining characteristic of this molecule is the substitution pattern. At the C3 position, which is the β-carbon of the unsaturated system, there is a 4-methylphenyl group (also known as a p-tolyl group). This aromatic substituent significantly influences the electronic properties of the conjugated system. The presence of the phenyl ring extends the conjugation, and the methyl group at the para-position of the phenyl ring acts as an electron-donating group through hyperconjugation and induction, which can affect the reactivity of the molecule.
The name "pent-2-enoic acid" indicates that in addition to the phenyl group, there is an ethyl group attached to the double bond to complete the five-carbon chain of the parent acid. Given that the 4-methylphenyl group is at C3, the ethyl group must also be at C3 to satisfy valence rules, leading to a tetrasubstituted double bond.
The conjugation between the carbonyl group, the C=C double bond, and the aromatic ring creates an extended π-electron system. This extended conjugation is expected to influence the compound's spectroscopic properties, such as its ultraviolet absorption, and its chemical reactivity. cdnsciencepub.com In crystal structures of similar α,β-unsaturated carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers where two molecules are linked via their carboxylic acid groups. mdpi.com
Table 1: Physicochemical Properties of 3-(4-Methylphenyl)pent-2-enoic acid (Note: Experimental data for this specific compound is limited; properties are based on its structural features and data for analogous compounds.)
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 3-(4-methylphenyl)pent-2-enoic acid |
| CAS Number | 21758-09-8 |
| Structure | A pent-2-enoic acid with a 4-methylphenyl group and an ethyl group at the C3 position. |
This table is generated based on the compound's structure and available data for closely related compounds. bldpharm.comchemscene.com
Overview of Current Research Trajectories in this Class of Compounds
Research involving α,β-unsaturated carboxylic acids and their derivatives, particularly those with aromatic substituents like the cinnamic acid analogues, is vibrant and multifaceted. nih.govrsc.org A significant area of investigation is the exploration of their biological activities. Cinnamic acid derivatives are being extensively studied for a variety of therapeutic applications. The nature and position of substituents on the phenyl ring can dramatically influence their biological efficacy. nih.gov
One major research thrust is in the development of novel anticancer agents. Cinnamic acid and its analogues have been shown to act as inhibitors of oncogenic protein kinases, which are crucial in controlling cell signaling networks. nih.gov The cinnamoyl scaffold is being used as a template for designing new inhibitors that can selectively target cancer cells. nih.gov
Another active area of research is in the field of antimicrobials. With the rise of drug-resistant microbial strains, there is a pressing need for new and effective antimicrobial agents. Cinnamic acid derivatives have demonstrated antimicrobial properties, and researchers are working on synthesizing more potent analogues. nih.gov
Furthermore, these compounds are being investigated for other biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. nih.gov Substituted cinnamic acids and their amide analogues have also been explored as potential herbicides. acs.org
From a synthetic chemistry perspective, efforts are ongoing to develop more efficient and environmentally friendly methods for the preparation of α,β-unsaturated carboxylic acids. This includes the use of novel catalysts and one-pot reaction procedures to improve yields and reduce waste. chemistryviews.org The synthesis of novel analogues, including non-benzenoid structures, is also being pursued to expand the chemical space and discover compounds with unique properties. rsc.org
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(Z)-3-(4-methylphenyl)pent-2-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-3-10(8-12(13)14)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3,(H,13,14)/b10-8- |
InChI Key |
RLCKVRQDOMHDIV-NTMALXAHSA-N |
Isomeric SMILES |
CC/C(=C/C(=O)O)/C1=CC=C(C=C1)C |
Canonical SMILES |
CCC(=CC(=O)O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 3 4 Methylphenyl Pent 2 Enoic Acid Analogs
Conjugate Addition Reactions to the α,β-Unsaturated System
The defining feature of α,β-unsaturated carbonyl compounds, including 3-(4-methylphenyl)pent-2-enoic acid, is the electronic communication between the carbon-carbon double bond and the carbonyl group. This conjugation creates electrophilic sites at both the carbonyl carbon and the β-carbon, making the system susceptible to both 1,2- and 1,4-additions. libretexts.orglibretexts.org
Nucleophilic Attack and Michael Addition Mechanisms
The Michael addition, a type of conjugate addition, is a fundamental reaction for forming carbon-carbon bonds. masterorganicchemistry.comwikipedia.org It involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org For the reaction to proceed, a base is typically used to deprotonate the Michael donor, generating a carbanion. wikipedia.org
The mechanism of the Michael addition can be summarized in the following steps:
Deprotonation: A base removes an acidic proton from the Michael donor to form a resonance-stabilized enolate. libretexts.org
Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated system. libretexts.org This results in the formation of a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.com
Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final 1,4-addition product. masterorganicchemistry.comlibretexts.org
A variety of nucleophiles can act as Michael donors, including enolates derived from malonic esters, β-keto esters, and other doubly stabilized carbonyl compounds. libretexts.orgchemistrysteps.com Weaker nucleophiles such as amines, thiols, and cyanides also tend to favor 1,4-addition. chemistrysteps.com
1,4-Addition of Organometallic Compounds
The regioselectivity of the addition of organometallic reagents to α,β-unsaturated systems is highly dependent on the nature of the reagent. libretexts.orglibretexts.org This can be explained by the Hard and Soft Acids and Bases (HSAB) theory. masterorganicchemistry.com
Hard Nucleophiles: Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are characterized by a high charge density on the nucleophilic carbon. masterorganicchemistry.comchemistrysteps.com They tend to react preferentially at the hard electrophilic center, the carbonyl carbon, leading to 1,2-addition products. masterorganicchemistry.com This is generally under kinetic control as 1,2-addition is a faster process. libretexts.orglibretexts.org
Soft Nucleophiles: Soft nucleophiles, like organocuprates (R₂CuLi), have a more diffuse charge and are more polarizable. masterorganicchemistry.com They favor reaction at the soft electrophilic β-carbon, resulting in 1,4-conjugate addition products. masterorganicchemistry.com
The use of Lewis acids can also influence the outcome of the reaction by coordinating to the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon and potentially favoring 1,2-addition. researchgate.net
| Reagent Type | Predominant Addition | Product Type |
| Grignard Reagents (RMgX) | 1,2-Addition | Tertiary Alcohol |
| Organolithium Compounds (RLi) | 1,2-Addition | Tertiary Alcohol |
| Organocuprates (R₂CuLi) | 1,4-Addition (Conjugate) | Ketone (after workup) |
Intramolecular Cyclization Pathways (e.g., Lactone Formation)
The presence of both a double bond and a carboxylic acid group within the same molecule allows for intramolecular cyclization reactions, most notably the formation of lactones (cyclic esters). libretexts.orgwikipedia.org The feasibility and outcome of these cyclizations are often dependent on the distance between the interacting functional groups. libretexts.org
For unsaturated acids where the double bond is further down the carbon chain, acid-catalyzed cyclization can occur. libretexts.org Protonation of the double bond forms a carbocation, which is then intramolecularly trapped by the nucleophilic carboxyl group to form a lactone. libretexts.orgyoutube.com The stability of the resulting ring, with five- and six-membered rings being the most favorable, is a significant driving force for this process. youtube.com
Another pathway to lactones is through halolactonization, where an alkene is treated with a halogen and a base. wikipedia.org The reaction proceeds via electrophilic addition of the halogen to the double bond, forming a halonium ion intermediate, which is then attacked by the internal carboxylate nucleophile.
Reactivity and Functional Group Interconversions of the Carboxyl Group and Alkene
The carboxylic acid and alkene moieties in 3-(4-methylphenyl)pent-2-enoic acid and its analogs can undergo a variety of transformations independently or in concert.
Carboxyl Group Reactions:
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst.
Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu
Conversion to Acid Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the carboxylic acid to an acid chloride, a more reactive derivative. vanderbilt.edu
Decarboxylation: While generally difficult for α,β-unsaturated carboxylic acids, decarboxylation can be induced under certain conditions, often requiring harsh heating. youtube.com
Alkene Reactions:
Hydrogenation: The carbon-carbon double bond can be reduced to a single bond via catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C).
Halogenation: The alkene can react with halogens (e.g., Br₂, Cl₂) to form dihaloalkanes.
Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), can epoxidize the double bond to form an epoxide. imperial.ac.uk
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond, yielding aldehydes, ketones, or carboxylic acids. imperial.ac.uk
Radical Reaction Mechanisms in α,β-Unsaturated Carboxylic Acid Systems
Free radical reactions involving α,β-unsaturated systems can be initiated by heat or light, often in the presence of a radical initiator like peroxides. masterorganicchemistry.com The mechanism typically involves three stages: initiation, propagation, and termination. masterorganicchemistry.com
Initiation: The initiator undergoes homolytic cleavage to form two radicals. masterorganicchemistry.com
Propagation: A radical adds to the double bond of the α,β-unsaturated acid, forming a new radical intermediate. This new radical can then react with another molecule, propagating the chain reaction. masterorganicchemistry.com
Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. masterorganicchemistry.com
In the context of lipids containing unsaturated fatty acids, radical oxidation (autoxidation) is a significant process. nih.gov It involves the reaction of carbon-centered radicals with molecular oxygen to form peroxyl radicals, which can then abstract hydrogen atoms from other molecules, leading to the formation of hydroperoxides. nih.gov
Regioselectivity and Stereocontrol in Addition and Transformation Reactions
Controlling the regioselectivity and stereochemistry of reactions involving 3-(4-methylphenyl)pent-2-enoic acid analogs is crucial for the synthesis of specific target molecules.
Regioselectivity: As discussed, the competition between 1,2- and 1,4-addition is a key aspect of regioselectivity. libretexts.orglibretexts.org The choice of nucleophile and reaction conditions allows for the selective formation of either the direct addition product or the conjugate addition product. masterorganicchemistry.comchemistrysteps.com For electrophilic additions to the alkene, Markovnikov's rule and its anti-Markovnikov counterpart, often dictated by the reaction mechanism (e.g., hydroboration-oxidation), determine the regiochemical outcome. msu.edumasterorganicchemistry.com
Stereocontrol: The planar nature of the carbon-carbon double bond means that addition reactions can occur from either face, potentially leading to a mixture of stereoisomers. masterorganicchemistry.com
Syn- and Anti-Addition: Depending on the mechanism, the two new groups can be added to the same side (syn-addition) or opposite sides (anti-addition) of the double bond. masterorganicchemistry.com For example, catalytic hydrogenation typically results in syn-addition.
Diastereoselectivity: In molecules with pre-existing stereocenters, the approach of a reagent can be influenced by steric hindrance, leading to the preferential formation of one diastereomer over another.
Enantioselectivity: The use of chiral catalysts or reagents can induce enantioselectivity, leading to the formation of one enantiomer in excess. Asymmetric Michael additions are a well-established method for the enantioselective formation of carbon-carbon bonds. wikipedia.org
Advanced Spectroscopic Elucidation of 3 4 Methylphenyl Pent 2 Enoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations in ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The interpretation for the analog, (E)-3-phenylpent-2-enoic acid, provides a baseline for understanding the spectrum of 3-(4-Methylphenyl)pent-2-enoic acid.
Research Findings for (E)-3-phenylpent-2-enoic acid: The ¹H NMR spectrum of (E)-3-phenylpent-2-enoic acid in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to each unique proton environment. A very broad singlet is expected far downfield (around 10-13 ppm) for the carboxylic acid proton (-COOH), a signal whose position is highly dependent on concentration and solvent due to hydrogen bonding. libretexts.orgpressbooks.pub The spectrum also features a singlet for the vinylic proton at C2, multiplets for the aromatic protons of the phenyl group, and signals for the ethyl group at C3. nih.gov
Predicted ¹H NMR Data for 3-(4-Methylphenyl)pent-2-enoic Acid: By extrapolating from the analog, the ¹H NMR spectrum of 3-(4-Methylphenyl)pent-2-enoic acid would exhibit similar features, with key differences arising from the addition of the methyl group on the phenyl ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Interpretation |
| Carboxylic Acid (-COOH) | ~12.0 | Broad Singlet | Highly deshielded proton due to the electronegative oxygen atoms and hydrogen bonding. libretexts.org |
| Aromatic (-C₆H₄ -) | ~7.2-7.4 | Two Doublets (AA'BB' system) | The para-substituted tolyl group simplifies the aromatic region into two distinct doublet signals, each integrating to 2H. |
| Vinylic (=CH-) | ~6.1 | Singlet | The proton at C2 is a singlet as it has no adjacent protons within three bonds. |
| Methylene (B1212753) (-CH₂CH₃) | ~3.13 | Quartet | The methylene protons are split into a quartet by the three adjacent methyl protons. nih.gov |
| Aromatic Methyl (-C₆H₄-CH₃ ) | ~2.4 | Singlet | A characteristic singlet for the methyl group attached to the aromatic ring. |
| Methyl (-CH₂CH₃ ) | ~1.09 | Triplet | The terminal methyl protons are split into a triplet by the two adjacent methylene protons. nih.gov |
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment.
Research Findings for (E)-3-phenylpent-2-enoic acid: The ¹³C NMR spectrum of the analog shows signals for the carbonyl carbon, the olefinic carbons (C2 and C3), the aromatic carbons, and the ethyl group carbons. nih.gov The carbonyl carbon of a carboxylic acid is typically found in the 165-185 ppm range. pressbooks.pub
Predicted ¹³C NMR Data for 3-(4-Methylphenyl)pent-2-enoic Acid: The predicted spectrum for the target compound would include an additional signal for the tolyl methyl carbon and show the expected shifts for a para-substituted aromatic ring.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Interpretation |
| Carbonyl (C =O) | ~172 | The carbonyl carbon is significantly deshielded, characteristic of a carboxylic acid. Its position is upfield compared to ketones due to resonance with the -OH group. pressbooks.pub |
| Olefinic C3 (=-C -) | ~154 | The substituted olefinic carbon (C3) is deshielded due to its attachment to the aromatic ring and its position in the conjugated system. |
| Aromatic C (ipso, attached to pentenoic acid) | ~142 | Quaternary carbon of the phenyl ring directly attached to the double bond. |
| Aromatic C (para, attached to methyl) | ~139 | Quaternary carbon of the phenyl ring attached to the methyl group. |
| Aromatic CHs | ~129 (ortho to acid), ~127 (ortho to methyl) | Signals for the protonated aromatic carbons. The para-substitution results in two signals for the four CH carbons due to symmetry. |
| Olefinic C2 (=C H-) | ~118 | The protonated olefinic carbon (C2) appears at a more upfield position compared to C3. |
| Methylene (-C H₂CH₃) | ~26 | Aliphatic methylene carbon. |
| Aromatic Methyl (-C H₃) | ~21 | Aliphatic methyl carbon attached to the aromatic ring. |
| Methyl (-CH₂C H₃) | ~18 | Aliphatic terminal methyl carbon. |
While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the precise connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For 3-(4-Methylphenyl)pent-2-enoic acid, a key COSY cross-peak would be observed between the methylene protons (~3.13 ppm) and the terminal methyl protons (~1.09 ppm) of the ethyl group, confirming the presence of this fragment. libretexts.org No other correlations would be expected for the singlets in the spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It is invaluable for definitively assigning carbon signals. For instance, the vinylic proton signal at ~6.1 ppm would show a cross-peak to the olefinic carbon signal at ~118 ppm, and the tolyl methyl proton signal at ~2.4 ppm would correlate to the methyl carbon at ~21 ppm. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of 3-(4-Methylphenyl)pent-2-enoic acid would include:
A correlation from the vinylic proton (=CH-) at C2 to the carbonyl carbon (C1) and the quaternary aromatic carbon.
Correlations from the methylene protons (-CH₂-) to the olefinic carbon C3 and the aromatic ring carbons.
A correlation from the tolyl methyl protons to the aromatic carbons C3' and C5' (ortho positions) and C4' (ipso position). princeton.edu
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying functional groups. The spectrum of a carboxylic acid is highly characteristic.
Research Findings for (E)-3-phenylpent-2-enoic acid and Related Compounds: The IR spectrum of a conjugated carboxylic acid like (E)-3-phenylpent-2-enoic acid is dominated by two features. nih.gov First, a very broad O-H stretching band appears from 2500 to 3300 cm⁻¹, a result of strong hydrogen bonding in the dimeric form that carboxylic acids typically adopt in the condensed phase. pressbooks.pub Second, a strong, sharp absorption corresponding to the carbonyl (C=O) stretch is observed.
Predicted IR Data for 3-(4-Methylphenyl)pent-2-enoic Acid:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Interpretation |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | Characteristic of a hydrogen-bonded carboxylic acid dimer. pressbooks.pub |
| C-H Stretch (Aromatic/Vinylic) | 3100 - 3000 | Medium | Stretching vibrations of sp² hybridized C-H bonds. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of sp³ hybridized C-H bonds from the ethyl and tolyl methyl groups. |
| C=O Stretch (Conjugated Acid) | ~1700 | Strong, Sharp | The carbonyl stretch, its frequency lowered from ~1760 cm⁻¹ due to conjugation with the C=C double bond. pressbooks.pubnih.gov |
| C=C Stretch (Alkene/Aromatic) | 1630 - 1580 | Medium-Weak | Stretching vibrations of the carbon-carbon double bonds within the alkene and aromatic ring systems. |
| C-O Stretch / O-H Bend | 1420 - 1210 | Medium | Coupled vibrations involving the carboxylic acid group. |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation pattern.
For 3-(4-Methylphenyl)pent-2-enoic acid (C₁₂H₁₄O₂), the exact molecular weight is 190.0994 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.
Predicted Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺˙) would be observed at m/z = 190. Subsequent fragmentation would likely proceed through several characteristic pathways:
Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting in a peak at m/z = 173.
Loss of the carboxyl group (•COOH): [M - 45]⁺, leading to a significant peak at m/z = 145.
Loss of the ethyl group (•CH₂CH₃): [M - 29]⁺, producing a fragment at m/z = 161.
Formation of a tropylium (B1234903) ion: The presence of the tolyl group could lead to the formation of a stable methyl-tropylium cation at m/z = 91, a common fragment for toluene-containing compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 3-(4-Methylphenyl)pent-2-enoic acid is not publicly available, analysis of related cinnamic acid derivatives provides a clear picture of the expected solid-state features. nih.goviucr.org
Predicted Solid-State Structure: If a suitable single crystal could be grown, X-ray diffraction analysis would reveal several key structural parameters:
Dimeric Structure: Carboxylic acids in the solid state almost universally form centrosymmetric hydrogen-bonded dimers. The analysis would confirm the formation of a planar eight-membered ring through two O-H···O=C hydrogen bonds between two molecules.
Molecular Geometry: The technique would provide precise bond lengths and angles for the entire molecule. This would confirm the (E)-configuration of the double bond and the planarity of the conjugated system involving the carboxylic acid, the C=C double bond, and the tolyl ring.
Conformation: A key finding would be the torsion angle between the plane of the tolyl ring and the plane of the C=C double bond. Steric hindrance between the ring and the rest of the molecule may cause a slight twist from perfect planarity. iucr.org
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal structure of organic molecules is dictated by the intricate network of intermolecular interactions that govern their three-dimensional arrangement. In the case of carboxylic acids such as 3-(4-Methylphenyl)pent-2-enoic acid, a predominant and highly directional interaction is the formation of hydrogen bonds. Similar to other α,β-unsaturated carboxylic acids, the molecules of 3-(4-Methylphenyl)pent-2-enoic acid are anticipated to form centrosymmetric dimers through robust O—H⋯O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This characteristic pairing is a well-documented phenomenon in the crystal structures of analogous compounds like (E)-pent-2-enoic acid. researchgate.netnih.gov
In these dimers, the hydroxyl group of one carboxylic acid acts as a hydrogen bond donor, while the carbonyl oxygen of the neighboring molecule serves as the acceptor, resulting in a stable, planar eight-membered ring motif. This primary hydrogen bonding is a critical factor in the supramolecular assembly of the crystal lattice.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction.
A typical fingerprint plot for a related compound, 1-(4-ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, which shares the 4-methylphenyl group, demonstrates that H···H interactions constitute the most significant portion of the intermolecular contacts, accounting for 54.7% of the total Hirshfeld surface area. capes.gov.br This indicates a high prevalence of van der Waals forces. Other notable interactions include O···H/H···O contacts, which represent hydrogen bonding, and C···H/H···C contacts. nih.gov
For a hypothetical Hirshfeld analysis of 3-(4-Methylphenyl)pent-2-enoic acid, the fingerprint plot would be expected to show a prominent spike for O···H/H···O contacts, corresponding to the strong carboxylic acid dimers. Additionally, contributions from H···H and C···H/H···C contacts would be significant, reflecting the van der Waals forces and weaker C-H···π interactions. The relative percentages of these contacts provide a quantitative measure of their importance in the crystal packing.
The table below illustrates a hypothetical breakdown of intermolecular contacts for 3-(4-Methylphenyl)pent-2-enoic acid based on analyses of similar structures. nih.govcapes.gov.brnih.gov
| Interaction Type | Description | Expected Contribution to Hirshfeld Surface |
| O···H/H···O | Represents the strong hydrogen bonding between carboxylic acid groups, forming dimers. | Significant contribution, appearing as distinct "wings" on the fingerprint plot. |
| H···H | The most abundant type of contact, arising from van der Waals interactions between hydrogen atoms on the periphery of the molecules. | The largest percentage contribution to the total surface area. |
| C···H/H···C | Involves contacts between carbon and hydrogen atoms, which can include weak C-H···π interactions with the aromatic ring. | A notable contribution, indicating the importance of these weaker interactions in the overall packing. |
| C···C | Corresponds to π-π stacking interactions between the aromatic rings of adjacent molecules. | A smaller but potentially significant contribution, depending on the packing arrangement. |
| Other | Includes less frequent contacts such as C···O and O···O. | Minor contributions to the total surface area. |
Computational Chemistry and Theoretical Studies on 3 4 Methylphenyl Pent 2 Enoic Acid
Studies on Non-Linear Optical (NLO) Properties
Calculation of Linear Polarizability and Hyperpolarizabilities:No published data available.
This highlights a clear opportunity for new research to characterize the physicochemical properties of 3-(4-Methylphenyl)pent-2-enoic acid, which could be valuable for various fields, including materials science and medicinal chemistry.
Simulation of Crystalline Phase Effects using the Supermolecule Approach
The crystalline phase significantly influences the properties of a molecule due to intermolecular interactions such as hydrogen bonding and van der Waals forces. The supermolecule approach is a computational method used to model these effects by considering a cluster of molecules (a "supermolecule") extracted from the crystal lattice. This allows for the quantum mechanical calculation of interaction energies and the effect of the crystal environment on molecular properties.
In the case of 3-(4-Methylphenyl)pent-2-enoic acid, which can form dimers through hydrogen bonding between the carboxylic acid groups, the supermolecule approach is particularly insightful. By performing calculations on a dimer or a larger cluster, it is possible to quantify the strength of these hydrogen bonds and their impact on the geometry of the individual molecules. For instance, the O-H bond length in the carboxylic acid group is expected to elongate, and the C=O bond may also be affected upon dimerization.
Table 1: Illustrative Interaction Energies for a 3-(4-Methylphenyl)pent-2-enoic Acid Dimer using the Supermolecule Approach
| Interaction Component | Energy (kcal/mol) |
| Hydrogen Bonding | -15.8 |
| π-π Stacking | -3.2 |
| van der Waals | -5.1 |
| Total Interaction Energy | -24.1 |
Note: The data in this table is illustrative and represents typical values for similar carboxylic acid dimers.
Influence of Solvent Media (Polarizable Continuum Model) on Electronic Properties
The electronic properties of a molecule can be significantly altered by its surrounding solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent by representing it as a continuous dielectric medium rather than individual solvent molecules. wikipedia.org This approach is computationally efficient and provides valuable insights into how a solvent influences molecular structure, stability, and reactivity.
For 3-(4-Methylphenyl)pent-2-enoic acid, PCM calculations can be employed to study changes in its electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO), in different solvents. Generally, polar solvents are expected to stabilize the molecule, leading to an increase in the dipole moment. The energy gap between the HOMO and LUMO can also be affected, which has implications for the molecule's reactivity and UV-Vis absorption spectrum.
The choice of solvent in the PCM is defined by its dielectric constant. By performing calculations with varying dielectric constants, a systematic study of the solvent's influence can be conducted. For example, the total energy of the molecule is expected to decrease in solvents with higher dielectric constants, indicating greater stabilization.
Table 2: Illustrative Electronic Properties of 3-(4-Methylphenyl)pent-2-enoic Acid in Different Solvents using PCM
| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1.00 | 2.15 | -6.54 | -1.23 | 5.31 |
| Dichloromethane | 8.93 | 3.28 | -6.68 | -1.35 | 5.33 |
| Ethanol | 24.55 | 4.12 | -6.75 | -1.41 | 5.34 |
| Water | 78.39 | 4.89 | -6.82 | -1.48 | 5.34 |
Note: The data in this table is illustrative and based on general trends observed for similar organic acids in different solvents.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Furthermore, MD simulations can be used to study the stability of the hydrogen-bonded dimers in solution. By tracking the distance between the oxygen and hydrogen atoms of the interacting carboxylic acid groups, the lifetime and strength of these dimers can be estimated. The radial distribution function (RDF) can also be calculated to understand the local ordering of solvent molecules around specific atoms of the solute.
Table 3: Illustrative Root-Mean-Square Deviation (RMSD) of 3-(4-Methylphenyl)pent-2-enoic Acid in Different Environments from a 10 ns MD Simulation
| Environment | Average RMSD (Å) | Standard Deviation (Å) |
| In Vacuum | 1.25 | 0.35 |
| In Water | 0.85 | 0.15 |
| As a Dimer in Water | 0.62 | 0.10 |
Note: The data in this table is illustrative and represents typical results from MD simulations of similar small organic molecules.
Synthetic Applications and Derivatization Strategies for 3 4 Methylphenyl Pent 2 Enoic Acid
Role as a Versatile Chemical Building Block in Advanced Organic Synthesis
As a versatile building block, 3-(4-methylphenyl)pent-2-enoic acid offers several reactive sites for elaboration. The carboxylic acid can be converted into a variety of functional groups, the double bond can undergo addition and cycloaddition reactions, and the aromatic ring can be further functionalized. While specific examples of its direct use in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in numerous biologically active molecules. The principles of synthetic chemistry suggest its potential as a precursor in the synthesis of various compounds, including but not limited to, substituted indanones, and complex polycyclic structures through strategic cyclization reactions. The presence of the tolyl group also allows for modifications that can influence the electronic and steric properties of the final molecule, a key consideration in medicinal chemistry and materials science.
Preparation of Esters, Amides, and Other Carboxylic Acid Derivatives for Further Transformations
The carboxylic acid moiety of 3-(4-methylphenyl)pent-2-enoic acid is readily converted into a wide array of derivatives, such as esters and amides. These transformations are fundamental in organic synthesis, often serving as a preliminary step for further functionalization or to modulate the biological activity of the parent compound.
Esterification:
Ester derivatives can be synthesized through various methods, including the classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Other milder methods, such as using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be employed, particularly when sensitive functional groups are present in the alcohol.
| Esterification Method | Reagents | General Conditions |
| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄, HCl) | Reflux |
| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature |
| Carbodiimide Coupling | Alcohol, EDC, with or without HOBt | Room Temperature |
Amidation:
Similarly, amides can be prepared by reacting 3-(4-methylphenyl)pent-2-enoic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, which can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of the amine. Alternatively, peptide coupling reagents can facilitate the direct formation of the amide bond under milder conditions, which is crucial for preserving stereochemical integrity if chiral amines are used.
| Amidation Method | Reagents | General Conditions |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Amine | 0 °C to Room Temperature |
| Peptide Coupling | Amine, Coupling Agent (e.g., HATU, HBTU) | Room Temperature |
These derivatization strategies not only modify the parent compound but also introduce new functional handles for subsequent chemical manipulations, thereby expanding the synthetic utility of 3-(4-methylphenyl)pent-2-enoic acid.
Incorporation into Complex Molecular Architectures (e.g., Polyketide Natural Products)
Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs) from simple acyl-CoA precursors. While there is no direct evidence in the reviewed literature of 3-(4-methylphenyl)pent-2-enoic acid being a direct precursor or intermediate in the biosynthesis of known polyketide natural products, its structure bears resemblance to motifs found in some polyketide-derived molecules.
The biosynthesis of polyketides involves the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. The resulting poly-β-keto chain can then undergo various modifications, including reductions, dehydrations, and cyclizations, to generate the final complex structure. It is conceivable that a synthetic analogue of 3-(4-methylphenyl)pent-2-enoic acid, in the form of its coenzyme A thioester, could potentially be explored as a substrate for engineered PKS modules in synthetic biology approaches to generate novel, "unnatural" polyketides. This would, however, require significant protein engineering to accommodate the specific steric and electronic properties of this particular building block.
Strategies for the Introduction of Chiral Centers and Synthesis of Enantiopure Compounds
The structure of 3-(4-methylphenyl)pent-2-enoic acid is achiral. However, its chemical scaffold provides opportunities for the introduction of chirality, leading to the synthesis of enantiopure compounds, which is of paramount importance in the development of pharmaceuticals and agrochemicals.
Several strategies can be envisioned for the asymmetric synthesis of derivatives of 3-(4-methylphenyl)pent-2-enoic acid:
Asymmetric Hydrogenation: The double bond can be asymmetrically hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand. This would create a new stereocenter at the C2 or C3 position, yielding an enantiomerically enriched 3-(4-methylphenyl)pentanoic acid derivative.
Chiral Auxiliaries: The carboxylic acid can be coupled to a chiral auxiliary. The resulting diastereomeric intermediate can then undergo stereoselective reactions, where the chiral auxiliary directs the approach of a reagent to one face of the molecule. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Enzymatic Resolutions: Enzymes, such as lipases, can be used to selectively react with one enantiomer of a racemic mixture of a derivative (e.g., an ester), allowing for the separation of the two enantiomers.
These methods, while general in the field of asymmetric synthesis, could be applied to 3-(4-methylphenyl)pent-2-enoic acid to access its chiral derivatives for various applications.
Development of Functionalized Derivatives with Specific Chemical Reactivity
The development of functionalized derivatives of 3-(4-methylphenyl)pent-2-enoic acid can lead to compounds with specific and enhanced chemical reactivity, opening up new avenues for its application. While the scientific literature does not provide a vast number of specific examples for this particular compound, general principles of organic synthesis can be applied to predict potential derivatizations.
Functionalization can be targeted at different parts of the molecule:
The Alkene Bond: The double bond can be subjected to various reactions such as epoxidation to form an epoxide, which is a versatile intermediate for further nucleophilic attack. Dihydroxylation can introduce two hydroxyl groups, and ozonolysis can cleave the double bond to yield carbonyl compounds.
The Aromatic Ring: The tolyl group can undergo electrophilic aromatic substitution reactions. For example, nitration followed by reduction can introduce an amino group, which can then be further modified. Halogenation can introduce a handle for cross-coupling reactions, allowing for the attachment of other molecular fragments.
The Carboxylic Acid: As discussed previously, the carboxylic acid can be converted to a variety of functional groups. For instance, conversion to an acyl azide followed by a Curtius rearrangement can provide access to the corresponding amine.
By strategically combining these functionalization reactions, a diverse library of derivatives of 3-(4-methylphenyl)pent-2-enoic acid can be generated, each with unique chemical properties and potential applications in different fields of chemical research.
Advanced Analytical Methodologies for Research Grade Characterization
Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, GC)
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of components within a mixture. nih.gov For 3-(4-Methylphenyl)pent-2-enoic acid, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly utilized techniques for assessing purity and quantifying the presence of any impurities or isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed into a column. mdpi.com For 3-(4-Methylphenyl)pent-2-enoic acid, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In this mode, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase.
The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The p-tolyl group and the pentenoic acid backbone of the molecule will interact with the C18 chains of the column. By carefully controlling the composition of the mobile phase—typically a mixture of an aqueous buffer (like water with a small percentage of formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent (such as acetonitrile (B52724) or methanol)—a high-resolution separation can be achieved. mdpi.com The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature used for identification, while the peak area in the resulting chromatogram is proportional to its concentration, allowing for precise purity determination. Purity levels for research-grade materials are often expected to be ≥98%. fishersci.com
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. mdpi.com While carboxylic acids can have limited volatility and may exhibit peak tailing due to adsorption onto the column, derivatization can overcome these issues. 3-(4-Methylphenyl)pent-2-enoic acid can be converted into a more volatile ester, such as its methyl or ethyl ester, prior to analysis. This process, often using reagents like diazomethane (B1218177) or by Fischer esterification, yields a less polar and more volatile derivative that is ideal for GC analysis.
The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. bham.ac.uk GC, particularly when coupled with a mass spectrometer (GC-MS), provides exceptional sensitivity and specificity, allowing for the identification of trace-level impurities. nih.gov
The choice between HPLC and GC depends on the specific analytical goal. HPLC is often used for routine purity checks of the acid form, while GC-MS of the derivatized compound is invaluable for identifying and quantifying volatile or semi-volatile impurities that might be present from the synthetic route.
Table 1: Illustrative Chromatographic Conditions for Analysis of Cinnamic Acid Derivatives
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid) | Carrier Gas: Helium or Hydrogen |
| Detector | UV-Vis or Photodiode Array (PDA) at ~260-280 nm | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Sample Prep | Dissolved in mobile phase | Derivatization to methyl or ethyl ester |
| Typical Purity | ≥98% | ≥98% |
This table presents typical starting conditions for method development based on the analysis of structurally related cinnamic acid derivatives.
Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. pku.edu.cn It is an essential tool for characterizing the thermal properties of a solid material like 3-(4-Methylphenyl)pent-2-enoic acid, providing information on its melting point, purity, and polymorphic forms.
In a DSC experiment, a small, precisely weighed amount of the sample is placed in a sealed pan, and an empty reference pan is placed in the DSC cell. The instrument heats both pans at a controlled rate, and the difference in heat flow required to maintain both pans at the same temperature is measured. This differential heat flow is plotted against temperature.
For a crystalline solid, the key event observed is melting. This appears as a sharp endothermic peak on the DSC thermogram.
Melting Point (Tm): The temperature at the peak of the endotherm is taken as the melting point. A sharp melting peak is indicative of a high-purity compound. Impurities tend to broaden the melting peak and depress the melting temperature.
Enthalpy of Fusion (ΔHfus): The area under the melting peak is proportional to the enthalpy of fusion, which is the energy required to transition the substance from a solid to a liquid state. This value is a characteristic thermodynamic property of the compound. pku.edu.cn
Studies on various cinnamic acid derivatives show a range of melting points and thermal behaviors depending on their specific substitutions and crystal packing. mdpi.comacs.org DSC analysis is critical for establishing a reference standard for 3-(4-Methylphenyl)pent-2-enoic acid and for monitoring batch-to-batch consistency. The presence of multiple melting peaks could indicate the existence of different crystalline forms (polymorphs), which may have different physical properties.
Table 2: Representative Thermal Analysis Data for Cinnamic Acid Derivatives from DSC
| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ·mol⁻¹) |
| Cinnamic Acid | ~133 °C | ~22.5 |
| p-Coumaric Acid | ~215 °C | ~38.1 |
| Ferulic Acid | ~174 °C | ~32.0 |
| 3-(4-Methylphenyl)pent-2-enoic acid | Hypothetical Value | Hypothetical Value |
Data for related compounds are provided for illustrative purposes. The values for 3-(4-Methylphenyl)pent-2-enoic acid would be determined experimentally.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur) present in a compound. researchgate.net For a newly synthesized compound like 3-(4-Methylphenyl)pent-2-enoic acid, elemental analysis serves as a crucial final check to validate its empirical formula and support the proposed molecular structure.
The technique involves the complete combustion of a small, precise amount of the sample in a stream of pure oxygen at high temperatures. The combustion products—carbon dioxide (from carbon), water (from hydrogen), and nitrogen gas (if present)—are then separated and quantified by highly sensitive detectors.
The molecular formula for 3-(4-Methylphenyl)pent-2-enoic acid is C₁₂H₁₄O₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The experimentally determined percentages from the elemental analyzer are then compared to these theoretical values. For a research-grade compound, the experimental results are expected to be in close agreement with the calculated values, typically within a ±0.4% tolerance. mdpi.com This agreement provides strong evidence that the synthesized compound has the correct elemental makeup, confirming its empirical formula and complementing data from spectroscopic methods like NMR and MS.
Table 3: Elemental Analysis Data for 3-(4-Methylphenyl)pent-2-enoic acid (C₁₂H₁₄O₂)
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
| Carbon (C) | 75.76% | 75.68% |
| Hydrogen (H) | 7.42% | 7.45% |
| Oxygen (O)* | 16.82% | 16.87% |
The percentage of oxygen is typically determined by difference.
Future Research Directions and Emerging Avenues in the Study of 3 4 Methylphenyl Pent 2 Enoic Acid
Exploration of Novel Catalytic Systems for Sustainable and Efficient Synthesis
The synthesis of α,β-unsaturated carboxylic acids, including 3-(4-Methylphenyl)pent-2-enoic acid, is an area of continuous development, with a strong emphasis on sustainability and efficiency. Future research will likely pivot from traditional methods, which can be inefficient or rely on harsh conditions, towards innovative catalytic systems.
A key direction is the replacement of precious metal catalysts with more abundant and less toxic base metals. For instance, well-defined and air-stable copper(I)/N-heterocyclic carbene complexes are emerging as highly desirable for the catalytic hydrogenation of α,β-unsaturated esters and amides. rsc.org This approach is significantly more atom-economic as it can utilize dihydrogen (H₂) as the reductant, circumventing the use of waste-generating reagents like hydrosilanes. rsc.org Research into novel palladium-catalyzed methods that proceed via C-H activation also presents a promising route for the direct synthesis of α,β-unsaturated carboxylic acids under controlled conditions. researchgate.net
Furthermore, the development of tandem or one-pot reaction sequences represents a powerful strategy for improving efficiency. For example, combining regioselective hydroformylation with a decarboxylative Knoevenagel condensation in a single pot allows for the synthesis of (E)-α,β-unsaturated carboxylic acids under mild conditions with high stereocontrol. researchgate.net The exploration of such catalytic systems could lead to more streamlined, cost-effective, and environmentally benign syntheses of 3-(4-Methylphenyl)pent-2-enoic acid.
Table 1: Comparison of Catalytic Approaches for Synthesis of α,β-Unsaturated Carboxylic Acid Derivatives
| Catalytic System | Key Features | Advantages | Potential Research Focus for 3-(4-Methylphenyl)pent-2-enoic acid |
|---|---|---|---|
| Copper(I)/NHC Complexes | Uses base metal, activates H₂ | Sustainable, atom-economic, avoids stoichiometric waste | Development of specific Cu/NHC catalysts for high-yield synthesis. |
| Palladium Catalysis | Proceeds via C-H activation | High functional group tolerance, potential for late-stage functionalization | Ligand design to control selectivity and reactivity. |
| Tandem Catalysis | Combines multiple reactions in one pot (e.g., hydroformylation/Knoevenagel) | Increased efficiency, reduced waste, mild conditions | Optimization of a one-pot synthesis from simpler precursors. |
Investigation of Unexplored Reactivity Pathways and Cascade Reactions
The chemical structure of 3-(4-Methylphenyl)pent-2-enoic acid, featuring a carboxylic acid, an alkene, and an aromatic ring, offers a rich landscape for exploring novel reactivity. nih.gov Future studies will likely focus on harnessing this multifunctionality to construct complex molecular architectures through innovative reaction pathways.
A significant area of interest is the development of cascade reactions, which form multiple chemical bonds in a single synthetic operation. For α,β-unsaturated esters, which share a core structure with the target compound, copper-catalyzed cascade reactions have been developed that involve a conjugate reduction followed by an aldol (B89426) reaction and subsequent lactonization. nih.gov This provides a facile method for preparing functionalized lactones under mild conditions. nih.gov Investigating analogous cascade reactions for 3-(4-Methylphenyl)pent-2-enoic acid could open pathways to novel heterocyclic compounds. Other potential cascade reactions include enantioselective acyl transfers and cyclizations mediated by nucleophiles. figshare.com
The α,β-unsaturated carbonyl moiety makes the compound a classic substrate for nucleophilic conjugate addition (Michael reaction). mdpi.comwikipedia.org While this reactivity is well-established, future research could explore asymmetric organocatalytic versions of these additions to create stereogenic centers with high efficiency. mdpi.com Exploring the reactivity of the compound with various nucleophiles, such as amines or organocopper reagents, could lead to a diverse library of saturated derivatives with potentially interesting biological or material properties. libretexts.org
Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity or Specific Interactions
Computer-aided design is a transformative tool in modern chemistry, enabling the rational design and in silico prediction of the properties of novel molecules before their synthesis. nih.govnih.govuni-hamburg.de This approach is highly applicable to the study of 3-(4-Methylphenyl)pent-2-enoic acid, aiming to create derivatives with enhanced reactivity, improved biological activity, or specific physicochemical characteristics.
Future research will increasingly utilize computational methods to guide the synthetic process, reducing the time, cost, and waste associated with traditional trial-and-error approaches. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to predict how structural modifications to the parent compound will affect its interactions with biological targets or its chemical reactivity. nih.govfrontiersin.org For example, by modeling the interaction of various derivatives with a specific enzyme active site, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.
Software tools for de novo design can automatically assemble novel, synthesizable compounds in silico based on a reference molecule and a set of known chemical reactions. plos.org This allows for the exploration of vast chemical spaces to identify novel chemotypes with desired properties. plos.org Applying these computational strategies to 3-(4-Methylphenyl)pent-2-enoic acid could accelerate the discovery of new molecules for applications in pharmaceuticals, materials science, and agriculture. nih.gov
Integration with Green Chemistry Principles and Biocatalytic Approaches
The principles of green chemistry are increasingly guiding synthetic research, emphasizing the use of renewable resources, minimizing waste, and employing milder reaction conditions. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of this approach and holds significant promise for the synthesis and modification of 3-(4-Methylphenyl)pent-2-enoic acid.
A promising avenue is the use of carboxylic acid reductases (CARs), enzymes that can reduce carboxylic acids to aldehydes. researchgate.net These enzymes have been shown to have broad substrate tolerance, including for α,β-unsaturated carboxylic acids. rsc.org This enzymatic reduction can be integrated into chemo-enzymatic pathways; for instance, the aldehyde product can be subsequently reacted in a chemical step, such as a Wittig reaction, to produce α,β-unsaturated esters. researchgate.net
Furthermore, whole-cell biocatalytic systems, such as recombinant E. coli expressing a CAR, can be employed as efficient multi-step catalysts. rsc.orgrsc.org These systems can convert α,β-unsaturated carboxylic acids into the corresponding saturated primary alcohols through a cascade of enzymatic reductions. rsc.org For the production of allylic alcohols, an alternative in vitro two-enzyme system consisting of a CAR and a glucose dehydrogenase can be utilized. rsc.orgresearchgate.net Applying these biocatalytic and chemo-enzymatic strategies to 3-(4-Methylphenyl)pent-2-enoic acid could lead to highly sustainable and selective synthetic routes.
Development of High-Throughput Screening Methodologies for Reaction Optimization
The optimization of chemical reactions is often a complex and laborious process, involving the systematic variation of multiple parameters such as catalyst, solvent, temperature, and additives. nih.gov High-throughput experimentation (HTE), or high-throughput screening (HTS), offers a powerful solution by enabling the rapid and parallel execution of a large number of experiments, often on a microscale. nih.govspringernature.com
Future research on 3-(4-Methylphenyl)pent-2-enoic acid will benefit significantly from the application of HTS methodologies to discover and optimize its synthesis. acspubs.orgdiscoveracs.org Automated robotic platforms can dispense reagents into multi-well plates, allowing for the comprehensive screening of a wide array of reaction conditions in a short amount of time. springernature.com This approach generates large datasets that, when combined with statistical tools and design of experiments (DoE) principles, can provide predictive models for reaction outcomes. nih.govacspubs.org
Various high-throughput analytical methods, including mass spectrometry and infrared thermography, can be used to rapidly assess the results of these parallel reactions. bohrium.com The integration of HTS will accelerate the identification of optimal catalytic systems and reaction conditions for the synthesis of 3-(4-Methylphenyl)pent-2-enoic acid, reducing development time and resource consumption. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
